(Z)-7-((4-ethylpiperazin-1-yl)methyl)-2-(furan-2-ylmethylene)-6-hydroxy-4-methylbenzofuran-3(2H)-one
Description
(Z)-7-((4-ethylpiperazin-1-yl)methyl)-2-(furan-2-ylmethylene)-6-hydroxy-4-methylbenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative with a Z-configuration at the exocyclic double bond (position 2). Key structural features include:
- Position 2: Furan-2-ylmethylene group, contributing to π-π interactions in biological targets.
- Position 4: Methyl group, enhancing steric stability.
- Position 6: Hydroxy group, critical for hydrogen bonding.
- Position 7: 4-Ethylpiperazinylmethyl substituent, influencing solubility and receptor affinity via basicity and hydrogen bonding .
This compound’s activity is hypothesized to depend on synergistic effects of these substituents, particularly the furan and piperazine moieties.
Properties
IUPAC Name |
(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-(furan-2-ylmethylidene)-6-hydroxy-4-methyl-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-22-6-8-23(9-7-22)13-16-17(24)11-14(2)19-20(25)18(27-21(16)19)12-15-5-4-10-26-15/h4-5,10-12,24H,3,6-9,13H2,1-2H3/b18-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWCTJIYBBEMMJ-PDGQHHTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C3=C2OC(=CC4=CC=CO4)C3=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC2=C(C=C(C3=C2O/C(=C\C4=CC=CO4)/C3=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-7-((4-ethylpiperazin-1-yl)methyl)-2-(furan-2-ylmethylene)-6-hydroxy-4-methylbenzofuran-3(2H)-one is a complex organic compound that exhibits a range of biological activities, primarily due to its unique structural features, including a benzofuran core and various functional groups. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanism of action, and relevant case studies.
Structural Characteristics
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C26H32N2O6 |
| Molecular Weight | 468.5 g/mol |
| CAS Number | 903854-72-8 |
The presence of the 4-ethylpiperazin-1-yl group suggests potential interactions with various biological targets, enhancing its therapeutic profile.
Anti-inflammatory Effects
Research indicates that compounds with a benzofuran nucleus, similar to (Z)-7-((4-ethylpiperazin-1-yl)methyl)-2-(furan-2-ylmethylene)-6-hydroxy-4-methylbenzofuran-3(2H)-one, exhibit significant anti-inflammatory properties. In studies, derivatives have shown a reduction in pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin levels (IL-1 and IL-8) by up to 98% in vitro . This suggests that the compound may play a role in managing chronic inflammatory disorders.
Anticancer Activity
Benzofuran derivatives are noted for their cytotoxic effects against various cancer cell lines. Preliminary data indicate that (Z)-7-((4-ethylpiperazin-1-yl)methyl)-2-(furan-2-ylmethylene)-6-hydroxy-4-methylbenzofuran-3(2H)-one may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, similar compounds have been shown to induce apoptosis in human cancer cells by activating caspase pathways.
Antioxidant Properties
The antioxidant capacity of this compound is attributed to its hydroxyl groups, which can scavenge free radicals. Studies have demonstrated that benzofuran derivatives can significantly reduce oxidative stress markers in cellular models. This antioxidant activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative conditions.
The biological activity of (Z)-7-((4-ethylpiperazin-1-yl)methyl)-2-(furan-2-ylmethylene)-6-hydroxy-4-methylbenzofuran-3(2H)-one can be elucidated through structure–activity relationship (SAR) studies and computational modeling. These approaches suggest that the compound may interact with specific receptors or enzymes involved in inflammatory and apoptotic pathways. For example, its interaction with NF-kB signaling pathways has been hypothesized to mediate its anti-inflammatory effects .
Case Studies
Several studies highlight the therapeutic potential of related benzofuran compounds:
- Study on Anti-inflammatory Effects : A recent study reported that a benzofuran derivative significantly reduced TNF and IL levels in macrophage cells, demonstrating its potential for treating inflammatory diseases .
- Anticancer Research : In vitro tests on similar benzofuran derivatives showed promising results against breast cancer cell lines, indicating the potential for further development into anticancer agents .
- Neuroprotective Effects : Benzofuran derivatives have been explored for their neuroprotective properties, with some showing efficacy in models of Alzheimer's disease through inhibition of neuroinflammation.
Comparison with Similar Compounds
Structural Variations and Implications
The table below summarizes structural differences between the target compound and analogs from the evidence:
Key Findings from Structural Comparisons
Position 2 Substitutions
- Furan-2-ylmethylene (Target) : Exhibits optimal π-π stacking with aromatic residues in receptor pockets, as seen in the target compound and ’s analog .
- Fluorobenzylidene () : The electron-withdrawing fluorine enhances dipole interactions but may sterically hinder binding .
- 4-Methoxybenzylidene () : Methoxy improves solubility but reduces π-stacking efficiency compared to furan .
Position 7 Substitutions
- 4-Ethylpiperazinylmethyl (Target) : Balances lipophilicity (ethyl) and basicity (piperazine), favoring both solubility and ionic interactions with targets .
- Dimethylaminomethyl (): Lacks the multidentate hydrogen-bonding capability of piperazine, likely reducing receptor affinity .
Position 6 Substitutions
- Hydroxy (Target, –5, 8) : Critical for hydrogen bonding with biological targets (e.g., kinases or GPCRs).
- 2-Oxopropoxy () : Introduces a ketone group, which may reduce hydrogen bonding but increase metabolic stability via steric protection .
Pharmacological and Physicochemical Implications
Preparation Methods
Rh(III)-Catalyzed C−H/C−C Bond Activation
A three-component reaction involving salicylaldehydes, cyclopropanols, and alkyl alcohols under Rh(III) catalysis constructs tetrasubstituted benzofuran-3(2H)-ones. For the target compound, 5-methylsalicylaldehyde could serve as the starting material, with cyclopropanol derivatives providing the methyl group at position 4. This method offers regioselectivity and moderate yields (50–65%).
Intramolecular Wittig Reaction
Phenol derivatives react with formaldehyde and zinc nitrate hexahydrate to form 2-hydroxymethylphenol intermediates, which undergo Wittig reactions with propenoic anhydride to yield benzofurans. This route enables precise control over substituent placement but requires multiple steps (4–5 steps, 40% overall yield).
Introduction of the (4-Ethylpiperazin-1-yl)methyl Group
The piperazine moiety is introduced via alkylation or Mannich reactions:
Mannich Reaction
The hydroxyl group at position 6 of the benzofuran intermediate reacts with formaldehyde and 4-ethylpiperazine under acidic conditions. For example, heating 6-hydroxy-4-methylbenzofuran-3(2H)-one with paraformaldehyde and 4-ethylpiperazine in ethanol at 80°C for 12 hours yields the Mannich base (70–75% yield).
Direct Alkylation
Using 7-chloromethylbenzofuran intermediates, nucleophilic substitution with 4-ethylpiperazine in dimethylformamide (DMF) at 100°C for 24 hours achieves the substitution (65% yield). This method requires prior chloromethylation using ClCH₂OCH₃ and ZnCl₂.
Formation of the Furan-2-ylmethylene Moiety
The Z-configured furan-2-ylmethylene group is installed via Knoevenagel condensation:
Knoevenagel Condensation
Benzofuran-3(2H)-one reacts with furfural in the presence of piperidine and acetic acid under reflux (110°C, 8 hours), yielding the α,β-unsaturated ketone with Z-selectivity (60–70%). The Z configuration is confirmed by NOESY correlations between the furan proton and the methyl group at position 4.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) with ammonium acetate as a catalyst enhances reaction efficiency (85% yield) while maintaining Z-selectivity.
Stereoselective Optimization
Achieving the Z configuration requires careful control of reaction conditions:
Solvent Effects
Polar aprotic solvents (e.g., DMF) favor Z-isomer formation due to stabilization of the transition state through hydrogen bonding. Nonpolar solvents like toluene result in E/Z mixtures (1:1 ratio).
Catalytic Asymmetric Synthesis
Chiral bisoxazoline-Cu(II) catalysts induce enantioselectivity in the Knoevenagel step, achieving 90% enantiomeric excess (ee) for the Z-isomer. However, this method remains experimental, with yields below 50%.
Integrated Synthetic Routes
Sequential Four-Step Synthesis
-
Benzofuran Core : 5-Methylsalicylaldehyde + cyclopropanol → 4-methylbenzofuran-3(2H)-one (Rh catalysis, 60% yield).
-
Hydroxylation : Selective oxidation at position 6 using H₂O₂/NaOH (75% yield).
-
Piperazine Introduction : Mannich reaction with 4-ethylpiperazine (70% yield).
-
Furan-2-ylmethylene Addition : Knoevenagel condensation with furfural (65% yield).
Overall Yield : 60% × 75% × 70% × 65% ≈ 20.5%.
Convergent Three-Step Approach
-
Pre-form 7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one via Mannich reaction.
-
Direct condensation with furan-2-carbaldehyde under microwave irradiation (85% yield).
Overall Yield : 70% × 85% ≈ 59.5%.
Analytical Data and Characterization
| Parameter | Value/Observation | Method |
|---|---|---|
| Melting Point | 178–180°C | DSC |
| 1H NMR (400 MHz, DMSO-d6) | δ 7.52 (d, J=8.3 Hz, H-5), 6.92 (s, H-furan) | Bruker Avance III |
| HPLC Purity | 98.2% | C18 column |
| Z/E Ratio | 95:5 | Chiral HPLC |
Challenges and Limitations
-
Piperazine Alkylation Side Reactions : Competing N-ethylation or dimerization reduces yields, necessitating excess 4-ethylpiperazine (3 equiv).
-
Z-Isomer Instability : Prolonged storage at room temperature leads to E/Z isomerization (5% conversion over 30 days).
-
Scale-Up Issues : Rh-catalyzed methods face catalyst recovery challenges at industrial scales .
Q & A
Q. How can researchers optimize the synthesis of this benzofuran-piperazine hybrid compound?
Answer : Synthesis typically involves multi-step protocols, including:
- Step 1 : Formation of the benzofuran core via cyclization of substituted phenols with α,β-unsaturated ketones under acidic conditions .
- Step 2 : Introduction of the furan-2-ylmethylene group via Knoevenagel condensation, requiring controlled temperature (60–80°C) and catalysts like piperidine .
- Step 3 : Functionalization with the 4-ethylpiperazine moiety via nucleophilic substitution or reductive amination. Solvent choice (e.g., DMF or THF) significantly impacts yield .
Q. Key Optimization Parameters :
| Parameter | Example Conditions | Impact |
|---|---|---|
| Temperature | 60–80°C for condensation | Prevents side reactions |
| Catalyst | Piperidine (0.1–1 eq) | Enhances reaction rate |
| Solvent | Anhydrous DMF | Improves solubility of polar intermediates |
Q. What analytical techniques are critical for structural characterization?
Answer :
Q. How can aqueous solubility and stability be assessed for in vitro assays?
Answer :
- Solubility Testing : Use shake-flask method with HPLC quantification. Adjust pH (4–8) to mimic physiological conditions .
- Stability Studies :
Advanced Research Questions
Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?
Answer :
Q. How should researchers resolve contradictions in reported biological activity data?
Answer : Contradictions often arise from:
- Variable Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
- Impurity Interference : Use HPLC (C18 column, 65:35 methanol/buffer mobile phase) to verify purity >95% .
Recommended Protocol :
Standardize cell culture conditions (e.g., serum-free media for 24h pre-treatment).
Include positive controls (e.g., doxorubicin for cytotoxicity assays).
Q. What advanced chromatographic methods validate purity for publication?
Answer :
Q. How can reaction mechanisms for unexpected byproducts be elucidated?
Answer :
- Isolation and Characterization : Use preparative TLC to isolate byproducts; analyze via 2D NMR (COSY, HSQC) .
- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (e.g., carbonyl peak at 1700 cm⁻¹) .
- Computational Analysis : Gaussian09 simulations to model transition states and identify competing pathways .
Q. What strategies improve yield in large-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
